3,4,5,6-Tetrahydro-2-(alpha-ethoxy-3-fluorobenzyl)pyrimidine
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Overview
Description
2-[Ethoxy-(3-fluorophenyl)methyl]-1,4,5,6-tetrahydropyrimidine is an organic compound with the molecular formula C16H23FN2O It is a derivative of tetrahydropyrimidine, featuring an ethoxy group and a fluorophenyl group attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[ethoxy-(3-fluorophenyl)methyl]-1,4,5,6-tetrahydropyrimidine typically involves the reaction of 3-fluorobenzyl chloride with ethoxyamine to form an intermediate, which is then cyclized with ethyl acetoacetate under basic conditions to yield the desired tetrahydropyrimidine derivative. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol, with the reaction being carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[Ethoxy-(3-fluorophenyl)methyl]-1,4,5,6-tetrahydropyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering the functional groups attached to the pyrimidine ring.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or fluorophenyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-[Ethoxy-(3-fluorophenyl)methyl]-1,4,5,6-tetrahydropyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[ethoxy-(3-fluorophenyl)methyl]-1,4,5,6-tetrahydropyrimidine involves its interaction with molecular targets such as enzymes or receptors. The ethoxy and fluorophenyl groups can enhance binding affinity and specificity, allowing the compound to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[Ethoxy-(3-chlorophenyl)methyl]-1,4,5,6-tetrahydropyrimidine
- 2-[Ethoxy-(3-bromophenyl)methyl]-1,4,5,6-tetrahydropyrimidine
- 2-[Ethoxy-(3-methylphenyl)methyl]-1,4,5,6-tetrahydropyrimidine
Uniqueness
2-[Ethoxy-(3-fluorophenyl)methyl]-1,4,5,6-tetrahydropyrimidine is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets, making this compound particularly valuable in medicinal chemistry.
Properties
CAS No. |
33235-92-6 |
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Molecular Formula |
C13H17FN2O |
Molecular Weight |
236.28 g/mol |
IUPAC Name |
2-[ethoxy-(3-fluorophenyl)methyl]-1,4,5,6-tetrahydropyrimidine |
InChI |
InChI=1S/C13H17FN2O/c1-2-17-12(13-15-7-4-8-16-13)10-5-3-6-11(14)9-10/h3,5-6,9,12H,2,4,7-8H2,1H3,(H,15,16) |
InChI Key |
VPFUOBXRNMBNCX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CC(=CC=C1)F)C2=NCCCN2 |
Origin of Product |
United States |
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